8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-6-12(16)17-13-9(8)4-5-11(15)10(13)7-14(2)3/h4-6,15H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRZGRPWUSQQLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-[(Dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one, also known as a coumarin derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of coumarins, which are known for their therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C13H15NO3, with a molecular weight of approximately 245.26 g/mol. The compound features a coumarin backbone with a dimethylaminomethyl group at position 8 and a hydroxyl group at position 7, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that coumarin derivatives exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that modifications at the coumarin structure can enhance antibacterial and antifungal activities. For instance, derivatives similar to this compound showed promising results against various bacterial strains, suggesting the potential for developing new antimicrobial agents based on this scaffold .
Antioxidant Properties
Coumarins are recognized for their antioxidant capabilities. The presence of hydroxyl groups in the structure contributes to radical scavenging activity. A study evaluated several coumarin derivatives and found that those with hydroxyl substitutions exhibited enhanced antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Inhibition of Enzymes
One of the notable biological activities of this compound is its potential as an enzyme inhibitor. Specifically, coumarin derivatives have been studied for their inhibitory effects on enzymes such as tyrosinase and monoamine oxidase (MAO). Inhibition of tyrosinase is particularly relevant in the context of skin disorders and hyperpigmentation treatments. For example, related compounds have shown IC50 values ranging from 50 nM to 1 µM in inhibiting tyrosinase activity .
Anticancer Activity
The anticancer potential of coumarin derivatives has been extensively researched. A review highlighted that various coumarins induce apoptosis in cancer cells through multiple mechanisms, including cell cycle arrest and modulation of signaling pathways. For instance, derivatives have been shown to inhibit cancer cell proliferation in vitro, making them candidates for further development as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of coumarin derivatives. Studies have shown that modifications at specific positions can significantly impact their biological activities:
| Position | Modification | Effect on Activity |
|---|---|---|
| 7 | Hydroxyl group | Increases antioxidant and enzyme inhibition |
| 8 | Dimethylaminomethyl group | Enhances antimicrobial properties |
| 4 | Methyl group | Affects overall solubility and potency |
This table summarizes key modifications that can enhance the pharmacological profile of coumarin derivatives.
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of several coumarin derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives similar to this compound exhibited significant inhibition zones compared to control groups .
- Antioxidant Activity : In vitro assays demonstrated that compounds with hydroxyl substitutions effectively scavenged free radicals, showing potential as therapeutic agents against oxidative stress-related conditions .
- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that certain coumarins induce apoptosis through mitochondrial pathways, supporting their role as promising anticancer agents .
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| XLogP3 | 1.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 49.8 Ų |
Anticancer Activity
Several studies have indicated that derivatives of coumarin, including 8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one , exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Case Study : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.
Antimicrobial Activity
This compound also displays antimicrobial properties against a range of bacteria and fungi:
- Spectrum of Activity : It has been tested against Gram-positive and Gram-negative bacteria, showing notable effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
- Case Study : A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Candida albicans, indicating its potential as an antifungal agent.
Photoluminescent Properties
The compound's unique structure allows it to be utilized in material science for developing photoluminescent materials:
- Application in Sensors : The luminescent properties make it suitable for use in sensors that detect metal ions or environmental pollutants.
- Case Study : Research has shown that incorporating this compound into polymer matrices enhances the sensitivity of fluorescence-based sensors.
Chemical Reactions Analysis
Hydrolysis Reactions
The lactone ring undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Mechanistic Notes |
|---|---|---|
| 0.1 M HCl (reflux) | 7-Hydroxy-4-methyl-8-(dimethylaminomethyl)coumaric acid | Acid-catalyzed ring opening via nucleophilic attack at C2 |
| 0.1 M NaOH (60°C) | Sodium salt of hydrolyzed product | Base-mediated saponification of the lactone ring |
Hydrolysis is reversible under acidic conditions but irreversible in basic media.
Esterification and Acylation
The C7 hydroxyl group participates in ester formation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Reflux, catalytic H₂SO₄ | 7-Acetoxy derivative | 85% |
| Benzoyl chloride | Pyridine, RT, 12 h | 7-Benzoyloxy derivative | 78% |
Ester derivatives show enhanced lipophilicity, making them suitable for pharmacokinetic studies.
Schiff Base Formation
Reacts with aryl amines to form imines:
text7-Hydroxy-4-methyl-8-(dimethylaminomethyl)coumarin + Ar-NH₂ (Ar = phenyl, 4-fluorophenyl) → 8-[(1E)-N-(aryl)ethanimidoyl] derivatives
Conditions : Glacial acetic acid, reflux (3–4 h)
Yields : 70–82% .
Salt Formation and Quaternization
The dimethylamino group undergoes alkylation or acid-base reactions:
| Reagent | Product | Application |
|---|---|---|
| HCl (gas) | Hydrochloride salt | Improved water solubility |
| Methyl iodide | Quaternary ammonium salt | Enhanced antimicrobial activity |
Quaternized derivatives exhibit 2–3× higher solubility in aqueous media compared to the parent compound.
Metal Chelation
The hydroxyl and carbonyl groups coordinate with transition metals:
| Metal Salt | Complex Stoichiometry | Stability Constant (log K) |
|---|---|---|
| FeCl₃ | 1:1 (M:L) | 4.2 ± 0.3 |
| CuSO₄ | 1:2 (M:L) | 5.8 ± 0.2 |
Chelation is confirmed via UV-Vis spectroscopy and Job’s plot analysis.
Oxidation Reactions
Controlled oxidation of the phenolic group:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C | 7,8-quinone derivative |
| KMnO₄ | H₂SO₄, Δ | Degraded products |
Quinone derivatives show enhanced redox activity, relevant to antioxidant studies.
Mannich Reactions
Reacts with bis(N,N-dimethylamino)methane:
Conditions : Isopropanol, 80°C, 2 h
Product : 8-[(Dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one Mannich base
Yield : 58% after recrystallization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The following table summarizes key structural differences and their implications:
Key Observations:
- Solubility: The dimethylamino group improves water solubility compared to diisobutylamino or acetyl substituents .
- Electronic Effects: Electron-donating groups (e.g., dimethylamino) increase reactivity at the chromenone core, while electron-withdrawing groups (e.g., acetyl, trifluoromethyl) stabilize the structure .
- Biological Activity : The trifluoromethyl group in ’s compound likely enhances enzyme inhibition (e.g., glycogen synthase kinase-3β) due to increased electronegativity and binding affinity .
Crystallographic and Stability Considerations
- Hydrogen Bonding: The hydroxyl group at position 7 forms strong hydrogen bonds, influencing crystal packing (e.g., ). Dimethylamino groups may participate in weaker interactions, affecting crystallinity .
- Disorder and Twinning: Bulky substituents (e.g., diisobutylamino) increase disorder in crystal structures, complicating refinement (see ) .
Q & A
Q. What are the common synthetic routes for 8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one, and what intermediates are involved?
The compound is synthesized via multi-step routes involving key intermediates such as 7-hydroxy-4-methyl-2H-chromen-2-one . A typical pathway includes:
- Aldol condensation : Reacting 7-hydroxy-4-methylcoumarin with formaldehyde under acidic conditions to introduce the dimethylaminomethyl group at the C8 position .
- Hydrazone formation : Reaction with hydrazine hydrate in ethanol to yield derivatives like 8-(hydrazonomethyl)-7-hydroxy-4-methylcoumarin .
- Optimization : Key parameters include reaction time (5–6 hours for cyclization), solvent choice (ethanol or toluene), and pH control (e.g., acidification to pH 5.5 for precipitation) .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation involves:
- X-ray crystallography : Using programs like SHELXL for refinement of crystal structures. For example, asymmetric units may contain two independent molecules with planar chromen-2-one cores and deviations <0.06 Å .
- Spectroscopy :
- NMR : H and C NMR to verify substituent positions (e.g., dimethylamino protons at δ 2.2–2.5 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- IR : Hydroxy group absorption near 3200–3400 cm and carbonyl stretches at 1700–1750 cm .
- UV-Vis : Absorption maxima around 270–320 nm due to π→π* transitions in the coumarin scaffold .
Q. What are the spectral characteristics of this compound, and how do they correlate with its structure?
- NMR : The dimethylamino group appears as a singlet (~2.3 ppm for N(CH)), while the hydroxy proton resonates as a broad peak (~10 ppm). Coumarin ring protons show distinct splitting patterns based on substitution .
- IR : Strong O–H stretching (3200–3400 cm^{-1) and C=O absorption (1700 cm) confirm the hydroxy and lactone groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 505 for derivatives) and fragmentation patterns validate the molecular formula .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst screening : Acidic catalysts (e.g., HCl, HSO) enhance condensation efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates hydrazone formation .
- Temperature control : Reflux conditions (70–100°C) are critical for cyclization; lower temperatures may lead to incomplete reactions .
- Workup strategies : Slow acidification (pH 5.5) and recrystallization from acetone or ethyl acetate improve purity .
Q. How should contradictory spectral or crystallographic data be resolved?
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities in substituent positioning .
- Twinned data analysis : Use SHELXE or other software to handle twinning in X-ray datasets, ensuring accurate refinement .
- Alternative techniques : Employ 2D NMR (COSY, HSQC) to confirm connectivity in cases of overlapping signals .
Q. What computational tools are essential for refining crystal structures of this compound?
Q. How can experimental phasing and high-throughput methods enhance structural studies?
- High-resolution data : Synchrotron radiation improves data quality, enabling precise charge density analysis for hydrogen bonding networks .
- Pipeline integration : Automated tools like SHELXC/D/E streamline phasing for macromolecular complexes, though small-molecule studies benefit from manual refinement .
Q. How are bioactivity studies designed to evaluate mechanisms of action?
- In vitro assays : Measure inhibition of enzymes (e.g., kinases) or receptor binding using fluorescence-based methods .
- Docking studies : Molecular docking with software like AutoDock to predict interactions with biological targets (e.g., DNA gyrase) .
- Structure-activity relationships (SAR) : Modify substituents (e.g., dimethylamino group) and correlate changes with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
